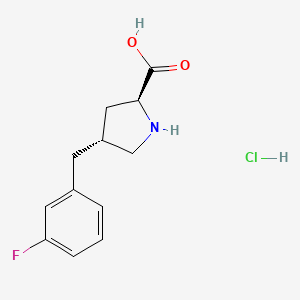

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group and a carboxylic acid moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-fluorobenzyl bromide.

Nucleophilic Substitution: The (S)-pyrrolidine-2-carboxylic acid undergoes nucleophilic substitution with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its role as an inhibitor in various biological pathways. Its structural characteristics make it a promising candidate for developing drugs targeting specific enzymes and receptors.

- Arginase Inhibition : Research has demonstrated that derivatives of this compound can act as potent inhibitors of arginase, an enzyme involved in the urea cycle. Such inhibition has implications for treating conditions like cancer and cardiovascular diseases due to the modulation of nitric oxide levels .

Drug Discovery

The unique scaffold provided by the pyrrolidine structure allows for the development of novel bioactive compounds. The versatility of this compound enables modifications that can enhance pharmacological properties.

- Case Study : A study highlighted the synthesis of related compounds that exhibited significant inhibition against human arginases with IC50 values in the nanomolar range, showcasing their potential as therapeutic agents .

Biological Evaluation

The biological evaluation of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been conducted through various assays to determine its efficacy and safety profile.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Biologische Aktivität

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-γ-(3-fluoro-benzyl)-L-ProHCl, is a fluorinated derivative of proline. Its unique structural features confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

- Molecular Formula : C12H15ClFNO2

- Molecular Weight : 259.704 g/mol

- CAS Number : 1373512-33-4

Fluorinated amino acids like this compound can influence protein structure and function through several mechanisms:

- Hydrophobic Interactions : The introduction of fluorine increases the hydrophobicity of the compound, which can enhance interactions with lipid membranes or hydrophobic pockets in proteins .

- Stabilization of Secondary Structures : Fluorinated residues have been shown to stabilize β-sheet structures in proteins, potentially increasing the stability and functionality of peptides and proteins .

- Alteration of Conformational Preferences : The presence of fluorine can affect the pucker of the pyrrolidine ring, influencing the dihedral angles and overall conformation of peptide chains .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antiviral Activity

Fluorinated peptides have shown promise in antiviral applications. In studies involving bioactive peptides derived from this compound, significant antiviral activity against SARS-CoV-2 was observed. The mechanism appears to involve inhibition of viral entry into host cells rather than direct virucidal effects .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor in enzymatic reactions. For example, derivatives similar to (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid have been studied for their ability to inhibit neuraminidase enzymes in influenza viruses, showcasing its potential as an antiviral agent .

Protein Engineering Applications

The incorporation of (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid into peptide sequences has been explored for enhancing the stability and activity of therapeutic proteins. Its ability to modulate protein folding and stability makes it a valuable tool in drug design .

Case Studies

- Fluorinated Peptide Design : A study highlighted the design and synthesis of peptides incorporating (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid. These peptides exhibited enhanced binding affinities and stability compared to their non-fluorinated counterparts .

- Antiviral Efficacy : In vitro studies demonstrated that peptides containing this fluorinated amino acid significantly reduced viral titers in assays against various strains of coronaviruses, indicating its potential as a therapeutic agent in viral infections .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClFNO2 |

| Molecular Weight | 259.704 g/mol |

| CAS Number | 1373512-33-4 |

| Antiviral Activity | Effective against SARS-CoV-2 |

| Enzyme Inhibition | Neuraminidase inhibitors |

| Stability Enhancement | Increased β-sheet propensity |

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJCKIYKRFAMOV-XQKZEKTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.